3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide is a compound that combines an indole moiety with a pyridine-derived side chain, potentially endowing it with various biological activities. This compound is of interest due to its structural similarity to known pharmacologically active compounds, particularly in the realm of neuropharmacology and anti-inflammatory agents.
This compound can be classified as an amide due to the presence of the amide functional group (-C(=O)N-). It falls within the category of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
The synthesis of 3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide typically involves the following steps:
Technical details include using specific solvents (e.g., dichloromethane or ethanol) and monitoring the reaction progress via thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR).
The molecular formula for 3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide is . The structure consists of:
Key spectral data for this compound may include:
3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide can participate in various chemical reactions, including:
Technical details involve reaction conditions such as temperature, solvent choice, and catalysts.
The mechanism of action for compounds like 3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide often involves modulation of neurotransmitter systems or inhibition of inflammatory pathways.
Experimental data from biological assays would provide insights into potency, selectivity, and possible side effects.
The compound typically appears as a white solid with a defined melting point (e.g., 93–95 °C).
Relevant chemical properties include:
Spectroscopic data such as NMR and IR spectra provide further insight into its physical state and purity.
3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide has potential applications in:
Indole and pyridine represent privileged scaffolds in medicinal chemistry due to their ubiquitous presence in biologically active molecules and pharmaceuticals. The indole nucleus, characterized by a benzene ring fused to a pyrrole ring, serves as a structural mimic of tryptophan and serotonin. This enables interactions with diverse biological targets, including receptors, enzymes, and transport proteins involved in neurological and oncological pathways [7]. Indole derivatives exhibit conformational flexibility that facilitates binding to hydrophobic pockets through planar aromatic stacking while the N-H group provides hydrogen-bonding capability .
Pyridine’s electron-deficient aromatic ring introduces distinct physicochemical properties, including enhanced solubility, metabolic stability, and metal-coordinating capacity. This heterocycle frequently appears in ligands targeting kinase ATP-binding sites and cytochrome P450 enzymes, where the nitrogen atom acts as a hydrogen bond acceptor [4]. The complementary pharmacological profiles of these heterocycles underpin their integration into hybrid architectures designed for multitarget engagement or enhanced target affinity.
Table 1: Key Properties of Indole and Pyridine Heterocycles
| Property | Indole | Pyridine |
|---|---|---|
| Aromatic System | Benzene-fused pyrrole | Electron-deficient heterocycle |
| Hydrogen Bonding | Donor (N-H) | Acceptor (N:) |
| Biological Relevance | Tryptophan/metabolite mimic | NAD cofactor component |
| Common Targets | Serotonin receptors, CYP450 enzymes | Kinases, CYP450 enzymes |
| Hybrid Utility | Enhances CNS penetration | Improves solubility and stability |
Molecular hybridization strategically combines pharmacophoric elements from distinct bioactive compounds to create novel chemical entities with potentially superior therapeutic profiles. This approach capitalizes on three key advantages: multitarget engagement for combating complex diseases like cancer, enhanced potency through cooperative binding interactions, and optimized pharmacokinetics by balancing physicochemical properties [10]. Indole-pyridine hybrids exemplify this strategy by merging the hydrophobic, target-flexible indole system with the polar, directionally specific pyridine moiety.
The structural integration of these heterocycles addresses limitations inherent to single-target agents, particularly in oncology where resistance development remains problematic. Hybrid compounds can simultaneously inhibit multiple nodes in signaling pathways—such as tyrosine kinases and steroidogenic enzymes—thereby suppressing compensatory mechanisms that drive resistance [4] . Recent clinical successes, including osimertinib (indole-quinazoline hybrid), validate this approach, demonstrating improved efficacy against resistant malignancies compared to single-heterocycle agents [10].
3-(1H-Indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide represents a structurally streamlined indole-pyridine hybrid featuring three key elements: (1) an unsubstituted indole ring preserving the N-H pharmacophore, (2) a flexible propanamide linker enabling conformational adaptation, and (3) a 2-pyridylethyl tail facilitating target engagement through chelation or hydrogen bonding. This configuration differs significantly from complex derivatives like 3-(2-fluorophenyl)-3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide (V030-2872), which contains an additional fluorophenyl substituent on the propanamide chain [3].
Research on this specific compound focuses on three interconnected domains:
Table 2: Representative Synthetic Intermediates for Target Compound Synthesis
| Precursor | Role | Molecular Formula | Source |
|---|---|---|---|
| 3-(1H-Indol-3-yl)propanamide | Indole component | C11H12N2O | [7] |
| 2-(2-Pyridyl)ethylamine | Pyridine component | C7H10N2 | Commercial |
| 3-(1H-Indol-3-yl)propanoic acid | Activated acyl donor | C11H11NO2 | Hydrolysis of ester |
| N-[2-(1H-Indol-3-yl)ethyl]but-3-enamide | Analog with shorter linker | C14H16N2O | [9] |
Pharmacological profiling reveals this compound exhibits a balanced profile of moderate enzyme inhibition (tyrosine kinases IC₅₀ ≈ 250-500 nM) and favorable drug-like properties (logP ~3.7, PSA ~43 Ų), positioning it as a versatile starting point for lead optimization [3] [5]. Unlike advanced derivatives with fluorophenyl or dichlorophenyl substituents (e.g., V030-2872 and V030-2171), the parent compound lacks steric bulk at the propanamide C3 position, potentially enhancing target promiscuity suitable for phenotypic screening [3] [5].
Table 3: Structure-Activity Relationship Observations for Key Modifications
| Structural Modification | Biological Consequence | Reference |
|---|---|---|
| N-Methylation of indole | Reduced tyrosine kinase inhibition | |
| Addition of fluorophenyl at C3 | Enhanced CYP17A1 inhibition (IC₅₀ = 4 nM in compound 11) | [4] |
| Replacement with 3,4-dichlorophenyl | Increased cytotoxicity in colon cancer models | [5] |
| Shortening propanamide to acetamide | Decreased potency across multiple cancer cell lines | [9] |
| Pyridine-to-benzene replacement | Reduced solubility and target affinity |
Current research trajectories prioritize leveraging this scaffold for developing inhibitors against validated oncology targets, particularly those where indole and pyridine pharmacophores demonstrate synergistic effects. Ongoing studies focus on crystal structure analysis of target complexes and metabolic stability assessment to identify optimal derivative profiles for preclinical development [4] [10].
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2